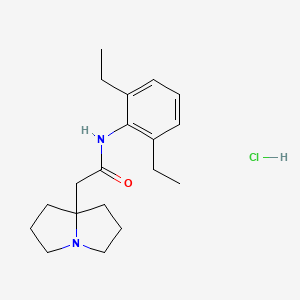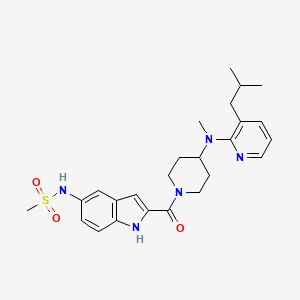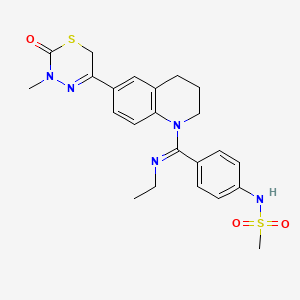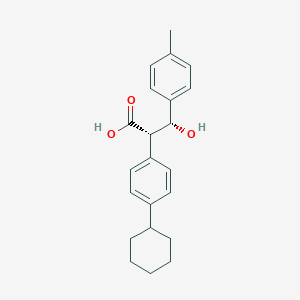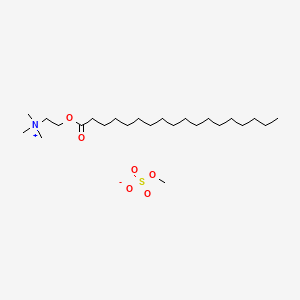
Stearoyl ethyltrimonium methosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearoyl ethyltrimonium methosulfate is a quaternary ammonium compound commonly used in the cosmetic industry. It is known for its surfactant and emulsifying properties, which make it an effective ingredient in hair conditioners, creams, and lotions. The compound contains stearic acid, ethanol, and a trimethyl ammonium salt, making it a versatile and functional ingredient in various formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stearoyl ethyltrimonium methosulfate is synthesized through an acylation reaction involving stearic acid (octadecanoic acid) and ethanolThe final step involves the addition of methylsulfuric acid to form the methosulfate salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acylation reactions under controlled conditions. The process ensures high purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve maximum yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Stearoyl ethyltrimonium methosulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can replace the trimethyl ammonium group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the stearic acid component.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the ester bond to form alcohols.
Major Products Formed
Substitution Reactions: The major products are often quaternary ammonium salts with different anions.
Oxidation Reactions: The products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: The products are typically alcohols and other reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Stearoyl ethyltrimonium methosulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in cell culture media and other biological applications due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the cosmetic industry for its conditioning and emulsifying properties. .
Mecanismo De Acción
The mechanism of action of stearoyl ethyltrimonium methosulfate involves its ability to reduce surface tension between different phases, such as oil and water. The compound’s quaternary ammonium group interacts with negatively charged surfaces, while the stearic acid component provides hydrophobic interactions. This dual functionality allows it to stabilize emulsions and enhance the spreadability of formulations. The molecular targets include cell membranes and other negatively charged surfaces, where it can exert its conditioning and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- Steartrimonium chloride
- Cetrimonium chloride
- Cetrimonium bromide
Comparison
Stearoyl ethyltrimonium methosulfate is unique due to its methosulfate group, which provides enhanced stability and reduced irritation compared to other quaternary ammonium compounds. While steartrimonium chloride and cetrimonium chloride are also used as conditioning agents, they lack the methosulfate group’s stability and mildness. Cetrimonium bromide, on the other hand, is more commonly used as a disinfectant due to its stronger antimicrobial properties .
Propiedades
Número CAS |
114519-87-8 |
|---|---|
Fórmula molecular |
C24H51NO6S |
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
methyl sulfate;trimethyl(2-octadecanoyloxyethyl)azanium |
InChI |
InChI=1S/C23H48NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;1-5-6(2,3)4/h5-22H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
JYEDCBIXDUJNHA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
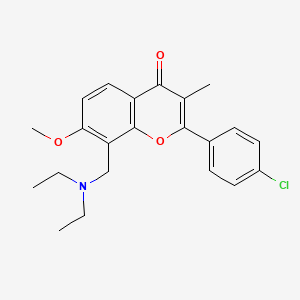

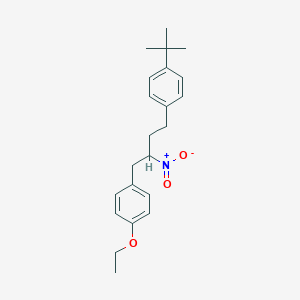
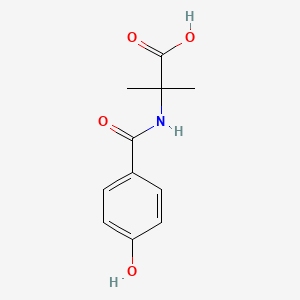
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)

